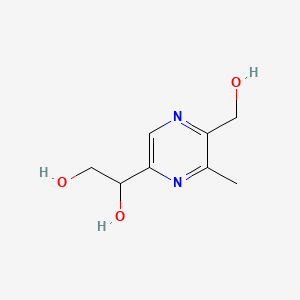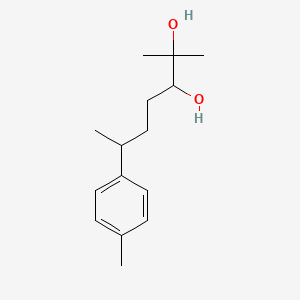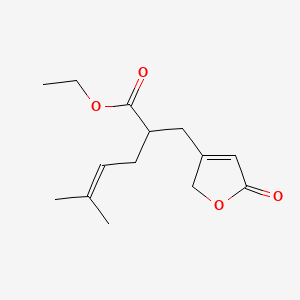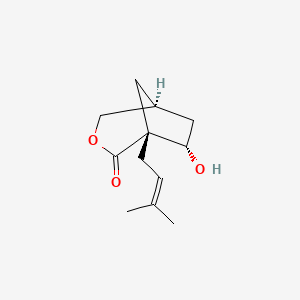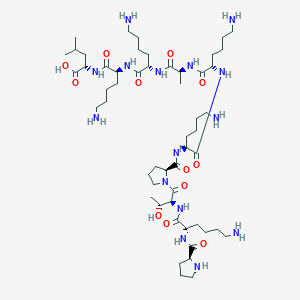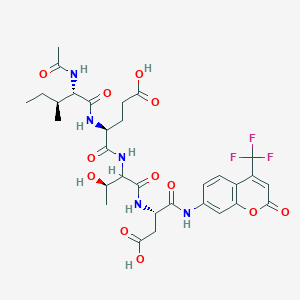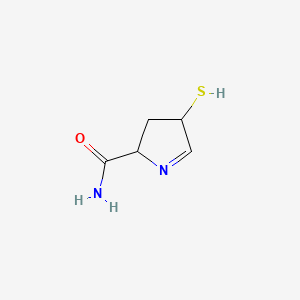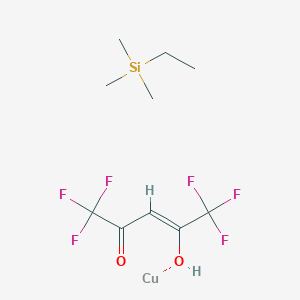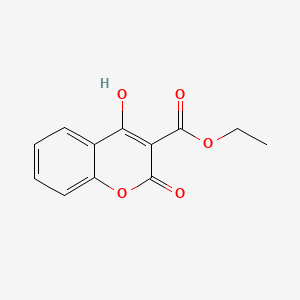
2-Hydroxyeupatolide 8-O-angelate
Overview
Description
2-Hydroxyeupatolide 8-O-angelate is a sesquiterpene lactone found in the genus Eupatorium. This compound has been used in traditional Chinese medicine for the treatment of various diseases due to its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxyeupatolide 8-O-angelate involves the extraction from Eupatorium species general extraction methods for sesquiterpene lactones involve solvent extraction followed by chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Typically, large-scale extraction from plant sources and subsequent purification processes are employed for the production of such compounds .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyeupatolide 8-O-angelate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the lactone ring structure.
Substitution: Substitution reactions can occur at the hydroxyl group or the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-Hydroxyeupatolide 8-O-angelate has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: The compound is studied for its anti-inflammatory effects and its ability to modulate immune responses.
Medicine: Research focuses on its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions.
Mechanism of Action
The anti-inflammatory activity of 2-Hydroxyeupatolide 8-O-angelate is primarily due to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. The compound also suppresses the production of nitric oxide, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Parthenolide: Another sesquiterpene lactone with anti-inflammatory properties.
Costunolide: Known for its anti-cancer and anti-inflammatory activities.
Artemisinin: A sesquiterpene lactone used as an anti-malarial drug.
Uniqueness
2-Hydroxyeupatolide 8-O-angelate is unique due to its specific molecular structure, which allows it to effectively inhibit NF-κB signaling pathways. This makes it particularly potent in reducing inflammation compared to other similar compounds .
Properties
IUPAC Name |
(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKRXWIPMUJNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



